molecular formula C14H19N3O B12215305 N-[3-(dimethylamino)propyl]-1H-indole-3-carboxamide

N-[3-(dimethylamino)propyl]-1H-indole-3-carboxamide

Cat. No.: B12215305
M. Wt: 245.32 g/mol
InChI Key: DHHIYKBZWPZHBF-UHFFFAOYSA-N
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Description

1H-Indole-3-carboxylic acid (3-dimethylamino-propyl)-amide is a compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-carboxylic acid (3-dimethylamino-propyl)-amide typically involves the reaction of 1H-indole-3-carboxylic acid with 3-dimethylaminopropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The reaction is conducted under mild conditions, often at room temperature, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of 1H-Indole-3-carboxylic acid (3-dimethylamino-propyl)-amide may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3-carboxylic acid (3-dimethylamino-propyl)-amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-Indole-3-carboxylic acid (3-dimethylamino-propyl)-amide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxylic acid (3-dimethylamino-propyl)-amide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Indole-3-carboxylic acid (3-dimethylamino-propyl)-amide can be compared with other similar compounds, such as:

    1H-Indole-3-carboxylic acid: A precursor in the synthesis of the amide derivative.

    1H-Indole-3-carboxylic acid ethyl ester: Another derivative with different functional groups.

    5-Bromo-1H-indole-3-carboxylic acid: A halogenated derivative with distinct chemical properties.

The uniqueness of 1H-Indole-3-carboxylic acid (3-dimethylamino-propyl)-amide lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-1H-indole-3-carboxamide

InChI

InChI=1S/C14H19N3O/c1-17(2)9-5-8-15-14(18)12-10-16-13-7-4-3-6-11(12)13/h3-4,6-7,10,16H,5,8-9H2,1-2H3,(H,15,18)

InChI Key

DHHIYKBZWPZHBF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C1=CNC2=CC=CC=C21

Origin of Product

United States

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